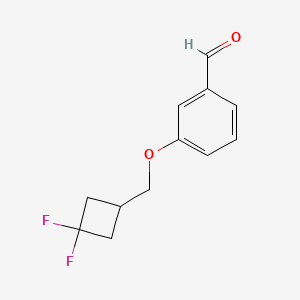

3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

CAS No.: 1859722-00-1

Cat. No.: VC3146836

Molecular Formula: C12H12F2O2

Molecular Weight: 226.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1859722-00-1 |

|---|---|

| Molecular Formula | C12H12F2O2 |

| Molecular Weight | 226.22 g/mol |

| IUPAC Name | 3-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde |

| Standard InChI | InChI=1S/C12H12F2O2/c13-12(14)5-10(6-12)8-16-11-3-1-2-9(4-11)7-15/h1-4,7,10H,5-6,8H2 |

| Standard InChI Key | ZAYDOTNRDQUQGT-UHFFFAOYSA-N |

| SMILES | C1C(CC1(F)F)COC2=CC=CC(=C2)C=O |

| Canonical SMILES | C1C(CC1(F)F)COC2=CC=CC(=C2)C=O |

Introduction

Physicochemical Properties

The fundamental physicochemical properties of 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde provide crucial information for researchers working with this compound. Table 1 summarizes the essential molecular parameters that define this chemical entity.

Table 1: Physicochemical Properties of 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde

| Property | Value |

|---|---|

| CAS Registry Number | 1859722-00-1 |

| Molecular Formula | C₁₂H₁₂F₂O₂ |

| Molecular Weight | 226.22 g/mol |

| IUPAC Name | 3-[(3,3-difluorocyclobutyl)methoxy]benzaldehyde |

| Standard InChI | InChI=1S/C12H12F2O2/c13-12(14)5-10(6-12)8-16-11-3-1-2-9(4-11)7-15/h1-4,7,10H,5-6,8H2 |

| Standard InChIKey | ZAYDOTNRDQUQGT-UHFFFAOYSA-N |

| SMILES Notation | C1C(CC1(F)F)COC2=CC=CC(=C2)C=O |

Source:

The presence of fluorine atoms significantly influences the compound's properties, including its lipophilicity, metabolic stability, and electronic distribution. The difluorocyclobutyl group likely contributes to increased lipophilicity compared to non-fluorinated analogues, while the meta-substitution pattern on the benzaldehyde creates a specific electronic environment that affects reactivity patterns at the carbonyl center.

Synthesis and Preparation Methods

Reaction Conditions and Considerations

The synthesis of 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde would require careful consideration of various reaction parameters to ensure selective formation of the desired product. Key considerations would include:

-

Selection of appropriate bases for the etherification reaction to minimize side reactions at the aldehyde functionality.

-

Temperature control during fluorination processes to maintain the integrity of the cyclobutyl ring.

-

Protection-deprotection strategies if the synthesis involves multiple steps where the aldehyde group might interfere.

-

Purification techniques suitable for isolating the target compound from structurally similar intermediates or by-products.

These synthetic considerations highlight the specialized nature of preparing structurally complex fluorinated compounds like 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde and underscore the importance of developing efficient and selective synthetic methodologies for such specialized chemical entities.

Comparative Analysis with Related Compounds

Structural Analogs

Examining structurally related compounds provides valuable context for understanding the distinctive properties of 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde. Table 2 presents a comparative analysis of this compound alongside several related molecular entities identified in the search results.

Table 2: Comparison of 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde with Related Compounds

This comparative analysis reveals significant structural variations among these compounds, particularly in terms of fluorination patterns and the nature of substituents on the benzaldehyde core. These structural differences translate into distinct physicochemical properties and reactivity profiles that influence their potential applications in various chemical contexts.

Structure-Property Relationships

The structural variations observed among these compounds correspond to significant differences in their properties and behavior. The presence of the methoxy linker in 3-((3,3-Difluorocyclobutyl)methoxy)benzaldehyde, compared to the direct cyclobutyl attachment in 3-(3,3-difluorocyclobutyl)benzaldehyde, introduces greater conformational flexibility and potentially modifies the electronic distribution across the molecule .

The incorporation of fluorine atoms, whether in the cyclobutyl ring as in our target compound or directly on the aromatic ring as in 3-fluoro-4-methoxybenzaldehyde, significantly influences lipophilicity, metabolic stability, and hydrogen bonding characteristics . These properties are crucial determinants of a compound's behavior in biological systems and its utility in pharmaceutical applications.

The presence of hydroxyl functionality in 3-hydroxy-4-methoxybenzaldehyde introduces hydrogen bond donor capability absent in the fluorinated analogues, resulting in substantially different intermolecular interaction patterns and reactivity profiles . This comparative perspective highlights how strategic structural modifications can be employed to tune the properties of benzaldehyde derivatives for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume